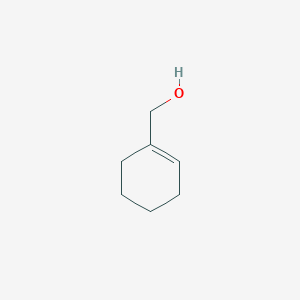

1-Cyclohexene-1-methanol

Descripción general

Descripción

1-Cyclohexene-1-methanol is a natural product found in Artemisia with data available.

Aplicaciones Científicas De Investigación

Electrochemical Studies

- Electrocatalytic Hydrogenation: The electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol shows high selectivity for the hydrogenation of the carbon-carbon double bond, particularly with nickel and copper electrodes (Dabo et al., 1997).

Organic Chemistry Applications

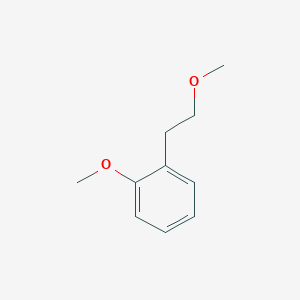

- Anodic Oxidation: Anodic oxidation of cyclohexene in methanol indicates that the methanol concentration strongly influences product distribution, with significant formation of 3-methoxycyclohexene (Möller & Schäfer, 1997).

- Oxidative Aromatization: Alcohols like methanol catalyze oxidative aromatization of α,β-unsaturated cyclohexenones, yielding alkyl phenyl ethers (Horiuchi et al., 1991).

Catalysis and Reaction Mechanisms

- Gas-Phase Elimination Studies: The gas-phase elimination of 1,1-dimethoxycyclohexane produces 1-methoxy-1-cyclohexene and methanol, revealing insights into molecular mechanisms and transition states (Rosas et al., 2010).

- Alumina-Catalyzed Alcoholysis: Alcoholysis of cyclohexene oxide by methanol, catalyzed by chromatographic γ-alumina, demonstrates the potential for high conversion rates (Posner, Rogers, & Romero, 1979).

Polymerization and Copolymerization

- Copolymerization Studies: Cyclohexene-3-yl methyl methacrylate, synthesized from 3-cyclohexene-1-methanol, has been used in radical polymerization with styrene, indicating potential in polymer chemistry (Barim, Yayla, & Değirmenci, 2014).

Safety and Hazards

When handling 1-Cyclohexene-1-methanol, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided . It should not be ingested, and vapors or spray mist should not be inhaled . It should be kept away from heat and sources of ignition .

Mecanismo De Acción

Biochemical Pathways

It’s known that cyclohexanemethanol can be used as a starting material for the synthesis of cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione by photocatalytic oxidation (pco) using titanium dioxide nanoparticles as a catalyst .

Pharmacokinetics

Given its molecular weight of 1121696 , it is likely to have good bioavailability

Análisis Bioquímico

Biochemical Properties

Cyclohexene, a related compound, is known to undergo hydration to form cyclohexanol, which can be dehydrogenated to give cyclohexanone, a precursor to caprolactam . It’s plausible that 1-Cyclohexene-1-methanol might interact with similar enzymes and proteins in biochemical reactions, but specific interactions have not been reported in the literature.

Molecular Mechanism

The compound’s structure suggests that it might participate in reactions involving the addition or removal of functional groups, similar to other cyclohexene derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models. A related compound, this compound, 4-(1-methylethenyl)-, has been reported to cause respiratory irritation and eye irritation .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Cyclohexene, a related compound, is known to be metabolized through a ring oxidation pathway and an alkyl side chain oxidation pathway . It’s plausible that this compound might be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

cyclohexen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJOHGAEIAUULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964068 | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-04-9 | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohex-1-en-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8CX5P3XRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

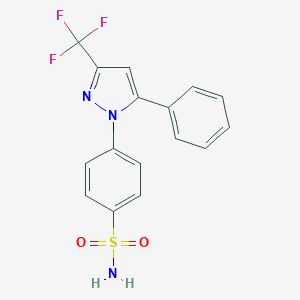

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

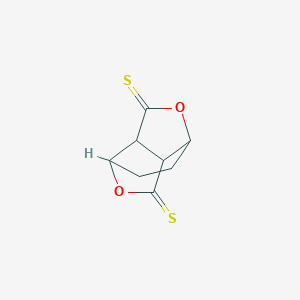

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 1-Cyclohexene-1-methanol?

A1: this compound is a cyclic alcohol with a double bond within the ring structure. Its molecular formula is C7H12O.

Q2: Can this compound be used as a starting material for synthesizing other compounds?

A2: Yes, this compound has proven useful in organic synthesis. For instance, it can be transformed into pseudo-α-D-mannopyranose through a multi-step synthesis involving osmium tetraoxide oxidation and various protecting group manipulations. []

Q3: Are there any studies investigating the formation of this compound via chemical reactions?

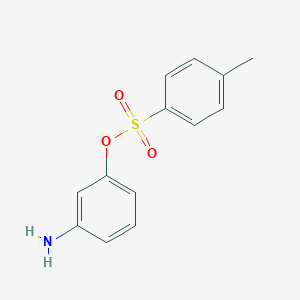

A3: Yes, research indicates that this compound can be generated through the trifluoroethanolysis of 5,6-heptadien-1-yl p-toluenesulfonate. This reaction primarily yields cyclic trifluoroethyl ethers, including the trifluoroethyl ether of this compound. Kinetic studies suggest a rate enhancement for the formation of these cyclic ethers compared to their saturated analogues. []

Q4: Has this compound been utilized in the synthesis of any natural products?

A4: Research shows that a derivative of this compound, specifically (-)-6-hydroxy-4-methyl-1-cyclohexene-1-methanol acetate, serves as a key intermediate in the total synthesis of magellanine, a Lycopodium alkaloid. [, ]

Q5: Are there any known applications of this compound derivatives in asymmetric synthesis?

A5: Yes, a chiral derivative of this compound, (+)-(S)-3,3-dimethyl-4-tetrahydropyranyloxy-1-cyclohexenemethanol, was employed in the synthesis of chiral 3'-hydroxy-γ-ionylideneacetic acids. These acids are recognized as acidic metabolites found in Cercospora cruenta. [, ]

Q6: Has this compound been identified as a component of any naturally occurring compounds?

A6: While this compound itself has not been widely reported as a direct constituent of natural products, research suggests that structurally similar compounds, like the diastereomers of 2,6-dimethyl-6-(8-methyl-4-methylene-7-nonenyl)-2-cyclohexen-1-ylmethanols, have been synthesized and compared to natural diterpenes. This comparison led to the proposal of revising the structure of magydar-2,10(20),13-trien-17-ol, a diterpene isolated from Magydaris panacifolia. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)